[(2-Methoxyethyl)carbamoyl]formic acid
Overview
Description
[(2-Methoxyethyl)carbamoyl]formic acid is a chemical compound with the molecular formula C5H9NO4 and a molecular weight of 147.13 g/mol . It is also known by its IUPAC name, (2-methoxyethyl)aminoacetic acid . This compound is characterized by the presence of a carbamoyl group attached to a formic acid moiety, with a 2-methoxyethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxyethyl)carbamoyl]formic acid typically involves the reaction of 2-methoxyethylamine with oxalic acid or its derivatives under controlled conditions . The reaction is carried out in an appropriate solvent, such as water or an organic solvent, at a specific temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
[(2-Methoxyethyl)carbamoyl]formic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
[(2-Methoxyethyl)carbamoyl]formic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [(2-Methoxyethyl)carbamoyl]formic acid involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function . The methoxyethyl group may also play a role in modulating the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [(2-Methoxyethyl)carbamoyl]formic acid include:
[(2-Methoxyethyl)carbamoyl]acetic acid: Similar structure with an acetic acid moiety instead of formic acid.
[(2-Methoxyethyl)carbamoyl]propionic acid: Contains a propionic acid moiety.
[(2-Methoxyethyl)carbamoyl]butyric acid: Features a butyric acid moiety.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its formic acid moiety allows for unique reactivity compared to its acetic, propionic, and butyric acid analogs .
Properties
IUPAC Name |
2-(2-methoxyethylamino)-2-oxoacetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-10-3-2-6-4(7)5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQDDHNFRFFREK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401268990 | |
Record name | 2-[(2-Methoxyethyl)amino]-2-oxoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401268990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80638-54-6 | |
Record name | 2-[(2-Methoxyethyl)amino]-2-oxoacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80638-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2-Methoxyethyl)amino]-2-oxoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401268990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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